N'-(3-((4-Chlorobenzyl)oxy)benzylidene)-4-hydroxybenzohydrazide
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Overview
Description
N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-4-hydroxybenzohydrazide is a chemical compound with the molecular formula C28H23ClN2O3 and a molecular weight of 470.96 g/mol . This compound is known for its unique structure, which includes a chlorobenzyl group and a benzylidene group linked to a hydroxybenzohydrazide moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-4-hydroxybenzohydrazide typically involves the condensation of 4-hydroxybenzohydrazide with 3-((4-chlorobenzyl)oxy)benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-4-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-4-hydroxybenzohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-4-hydroxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to DNA, proteins, or enzymes, leading to various biological effects . For example, it may inhibit the activity of certain enzymes or interfere with DNA replication and transcription, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-4-hydroxybenzohydrazide can be compared with other similar compounds, such as:
- N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-3-methylbenzohydrazide
- N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-4-methoxybenzohydrazide
- N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-hydroxy-2-phenylacetohydrazide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties
Properties
Molecular Formula |
C21H17ClN2O3 |
---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
N-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-4-hydroxybenzamide |
InChI |
InChI=1S/C21H17ClN2O3/c22-18-8-4-15(5-9-18)14-27-20-3-1-2-16(12-20)13-23-24-21(26)17-6-10-19(25)11-7-17/h1-13,25H,14H2,(H,24,26)/b23-13+ |
InChI Key |
UIOMDSRFMPLWSJ-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)/C=N/NC(=O)C3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)C=NNC(=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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